molecular formula C22H24O6 B13132649 1-Butyl-2,4,5,7-tetramethoxyanthracene-9,10-dione CAS No. 61539-66-0

1-Butyl-2,4,5,7-tetramethoxyanthracene-9,10-dione

Cat. No.: B13132649
CAS No.: 61539-66-0
M. Wt: 384.4 g/mol
InChI Key: PUDPORLJNSJFOU-UHFFFAOYSA-N
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Description

1-Butyl-2,4,5,7-tetramethoxyanthracene-9,10-dione is an anthraquinone derivative known for its unique chemical structure and properties. This compound is characterized by the presence of four methoxy groups and a butyl group attached to the anthracene-9,10-dione core. Anthraquinone derivatives are widely studied due to their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 1-Butyl-2,4,5,7-tetramethoxyanthracene-9,10-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as veratrole and terephthalaldehyde.

    Reaction Conditions: A solution of veratrole and terephthalaldehyde in dichloromethane is added dropwise to 84% sulfuric acid while maintaining the temperature between 0 and 5°C. The reaction mixture is stirred for 2 hours at room temperature.

    Quenching and Purification: The reaction is quenched with water and neutralized with ammonia. The product is extracted with dichloromethane, and the solvent is removed under vacuum.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Butyl-2,4,5,7-tetramethoxyanthracene-9,10-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Butyl-2,4,5,7-tetramethoxyanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Butyl-2,4,5,7-tetramethoxyanthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes. For example, its ability to undergo oxidation and reduction reactions can affect cellular redox states, potentially leading to therapeutic effects .

Comparison with Similar Compounds

1-Butyl-2,4,5,7-tetramethoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

61539-66-0

Molecular Formula

C22H24O6

Molecular Weight

384.4 g/mol

IUPAC Name

1-butyl-2,4,5,7-tetramethoxyanthracene-9,10-dione

InChI

InChI=1S/C22H24O6/c1-6-7-8-13-15(26-3)11-17(28-5)20-19(13)21(23)14-9-12(25-2)10-16(27-4)18(14)22(20)24/h9-11H,6-8H2,1-5H3

InChI Key

PUDPORLJNSJFOU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C2C(=C(C=C1OC)OC)C(=O)C3=C(C2=O)C=C(C=C3OC)OC

Origin of Product

United States

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